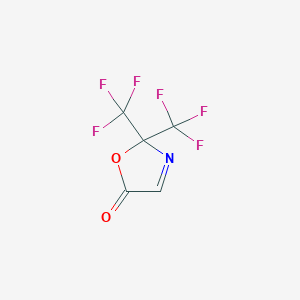

5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-

Description

Significance of Heterocyclic Compounds with Perfluorinated Moieties in Synthetic Methodologies

Heterocyclic compounds are fundamental building blocks in medicinal chemistry, materials science, and agrochemicals. rfppl.co.insphinxsai.com The incorporation of perfluorinated groups, such as the trifluoromethyl (CF3) group, can dramatically alter the physicochemical properties of a molecule. rsc.org These alterations include increased lipophilicity, enhanced metabolic stability, and modified electronic characteristics due to the strong electron-withdrawing nature of the CF3 group. rsc.org Consequently, the development of synthetic methodologies for introducing perfluorinated moieties into heterocyclic systems is a vibrant area of research. The presence of a gem-bis(trifluoromethyl) group, where two CF3 groups are attached to the same carbon atom, presents a unique structural motif that can impart even more pronounced effects on a molecule's properties and reactivity.

Historical Development and Evolution of Research on 5(2H)-Oxazolones

The chemistry of oxazolones dates back to the late 19th century with the work of Erlenmeyer and Plöchl. sphinxsai.com Historically, research focused on the synthesis of 4-alkylidene-5(4H)-oxazolones, often referred to as azlactones, through the condensation of aldehydes with N-acylglycines. rfppl.co.in These compounds have been extensively used as intermediates for the synthesis of amino acids and peptides. Over time, the scope of oxazolone (B7731731) chemistry has expanded to include various isomers and their participation in a range of reactions, including cycloadditions and nucleophilic additions. modernscientificpress.com The exploration of oxazolones with novel substitution patterns, particularly those with electron-withdrawing groups, represents a modern evolution of this classical heterocyclic system.

Unique Structural Features and Electronic Characteristics of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-

While specific experimental data for 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- is not extensively documented in publicly available literature, its structural and electronic features can be inferred from the established principles of fluorine and heterocyclic chemistry.

The key feature of this molecule is the gem-bis(trifluoromethyl) group at the C2 position. This arrangement is expected to have a profound impact on the electronic structure of the oxazolone ring. The two trifluoromethyl groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) would significantly decrease the electron density within the heterocyclic ring, particularly at the adjacent imine (C=N) bond.

Expected Structural and Electronic Properties:

| Feature | Expected Property | Rationale |

| C2 Carbon | Highly electrophilic | Strong inductive electron withdrawal by two CF3 groups. |

| C=N Bond | Polarized and susceptible to nucleophilic attack | Electron deficiency induced by the gem-bis(trifluoromethyl) group. |

| Ring Stability | Potentially altered compared to non-fluorinated analogs | The steric bulk and electronic effects of the CF3 groups could influence ring strain and stability. |

| Acidity of N-H proton | Increased | The electron-withdrawing nature of the substituents would stabilize the conjugate base. |

Overview of Key Academic Research Trajectories for 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-

Direct academic research focusing solely on 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- appears to be limited based on available literature. However, research on related compounds and general synthetic strategies provides a framework for potential research directions.

Inferred Research Trajectories:

Synthesis: The development of novel synthetic routes to this and related gem-bis(trifluoromethyl)ated heterocycles is a likely area of investigation. This could involve the use of fluorinated building blocks or novel fluorination methodologies.

Reactivity Studies: A primary research focus would be the exploration of the unique reactivity conferred by the gem-bis(trifluoromethyl) group. This would likely involve studying its behavior in various organic reactions, particularly cycloadditions. The electron-deficient nature of the C=N bond makes it a potentially interesting component in [3+2] and [4+2] cycloaddition reactions. mdpi.comnih.gov

Computational Studies: In the absence of extensive experimental data, computational studies would be invaluable for predicting the molecule's geometry, electronic properties, and reactivity. DFT calculations could provide insights into its molecular orbitals, charge distribution, and the transition states of potential reactions.

Applications in Synthesis: A key trajectory would be to utilize 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- as a building block for the synthesis of more complex, highly fluorinated heterocyclic systems. These products could be of interest in medicinal and materials chemistry due to the unique properties imparted by the gem-bis(trifluoromethyl) motif.

Structure

3D Structure

Properties

CAS No. |

72681-60-8 |

|---|---|

Molecular Formula |

C5HF6NO2 |

Molecular Weight |

221.06 g/mol |

IUPAC Name |

2,2-bis(trifluoromethyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C5HF6NO2/c6-4(7,8)3(5(9,10)11)12-1-2(13)14-3/h1H |

InChI Key |

UNEFAIKYYKRITE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(OC1=O)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2h Oxazolone, 2,2 Bis Trifluoromethyl and Its Analogues

Precursor Chemistry and Starting Material Selection for 2,2-bis(trifluoromethyl)-substituted Oxazolones

The foundation of a successful synthesis lies in the appropriate selection and preparation of starting materials. For 2,2-bis(trifluoromethyl)-substituted oxazolones, the key precursors are N-acylamino acids and their derivatives, with particular emphasis on the use of trifluoroacetic anhydride (B1165640).

Synthesis from N-Acylamino Acids and Derivatives

The classical approach to the synthesis of oxazolones, often referred to as azlactones, involves the cyclodehydration of N-acylamino acids. crpsonline.comresearchgate.net This methodology is adaptable for the synthesis of 2,2-bis(trifluoromethyl)-substituted analogues. The general principle involves the reaction of an amino acid with an acylating agent to form an N-acylamino acid, which is then cyclized.

For the specific case of 2,2-bis(trifluoromethyl)-5(2H)-oxazolone, the logical precursor is an α-amino acid that has been N-acylated with a trifluoroacetyl group, yielding an N-(trifluoroacetyl)-α-amino acid. The synthesis of such precursors is well-documented. Typically, an amino acid is reacted with an activated form of trifluoroacetic acid, such as trifluoroacetic anhydride or S-ethyl trifluoroacetate, in the presence of a base like triethylamine. arkat-usa.org This reaction proceeds readily to afford the desired N-trifluoroacetylated amino acid, which can then be subjected to cyclization conditions. arkat-usa.org The choice of the specific α-amino acid will determine the substituent at the 4-position of the resulting oxazolone (B7731731) ring.

Utilization of Trifluoroacetic Anhydride (TFAA) in Oxazolone Formation

Trifluoroacetic anhydride (TFAA) plays a dual role in the synthesis of 2,2-bis(trifluoromethyl)-substituted oxazolones. Firstly, it can be used as the trifluoroacetylating agent to prepare the N-(trifluoroacetyl)-α-amino acid precursor from the parent amino acid. arkat-usa.org Secondly, and more crucially, TFAA is a powerful dehydrating agent, making it highly effective for the subsequent cyclization step to form the oxazolone ring. nih.gov

The reaction of an N-acyl-N-alkyl α-amino acid with TFAA in the presence of pyridine (B92270) can lead to the formation of mesoionic 1,3-oxazolium-5-olates, which are key intermediates in the synthesis of related compounds. nih.gov In the context of forming 2,2-bis(trifluoromethyl)-5(4H)-oxazolones, TFAA facilitates the intramolecular condensation of the N-(trifluoroacetyl)-α-amino acid by removing a molecule of water, thus driving the reaction towards the formation of the heterocyclic ring. An attempt to cyclize N-(1-adamantylcarbonyl)glycine with trifluoroacetic anhydride led to the formation of a mixed anhydride, which then slowly cyclized to the corresponding oxazolone. arkat-usa.org This suggests a potential reaction pathway for the formation of the target oxazolone.

Optimized Reaction Pathways and Conditions for 5(2H)-Oxazolone Formation

The efficiency and selectivity of oxazolone synthesis can be significantly influenced by the chosen reaction pathway and conditions, including the cyclization strategy and the use of catalysts.

Cyclization Strategies and Reaction Efficiencies

The primary strategy for the formation of the 2,2-bis(trifluoromethyl)-oxazolone ring is the cyclodehydration of the corresponding N-(trifluoroacetyl)-α-amino acid. This transformation is typically achieved by treating the precursor with a strong dehydrating agent, with trifluoroacetic anhydride being a prime candidate. nih.gov The reaction likely proceeds through the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon, followed by elimination of a molecule of trifluoroacetic acid to yield the oxazolone.

| Precursor | Cyclization Agent | Product | Reported Yields (Analogous Reactions) |

|---|---|---|---|

| N-(trifluoroacetyl)-α-amino acid | Trifluoroacetic Anhydride (TFAA) | 2,2-bis(trifluoromethyl)-5(4H)-oxazolone | Moderate to High |

| N-acylproline | Trifluoroacetic Anhydride (TFAA)/Pyridine | Mesoionic 1,3-oxazolium-5-olate intermediate | Not specified |

| N-acetylglycine and aldehyde | Acetic Anhydride/Sodium Acetate | Unsaturated 5(4H)-oxazolone | Up to 97% |

Influence of Catalysis on Synthetic Yield and Selectivity

Catalysis can play a significant role in optimizing the synthesis of oxazolones, often leading to milder reaction conditions, improved yields, and enhanced selectivity. Both acid and base catalysis have been employed in oxazolone synthesis.

In related syntheses of fluorinated 2-oxazolines, Lewis acids such as BF₃·Et₂O have been used as activating reagents in catalytic systems. For the formation of 5(4H)-oxazolones, various catalysts have been explored in the context of the Erlenmeyer-Plöchl reaction, including zinc oxide and dodecatungstophosphoric acid, which have been shown to promote the reaction efficiently. nih.govnih.gov

While specific catalytic systems for the direct synthesis of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- are not detailed in the available literature, it is plausible that both Lewis and Brønsted acids could catalyze the cyclodehydration step by activating the carbonyl group of the N-(trifluoroacetyl)-α-amino acid, thereby facilitating the intramolecular cyclization. The choice of catalyst would be critical to avoid side reactions and ensure high selectivity towards the desired oxazolone product. For example, in the synthesis of other 2-oxazolines, Cu(OTf)₂ was found to be an effective catalyst for isomerization reactions. mdpi.com

Isomerization and Tautomerization Studies: 5(4H)-Oxazolone to 5(2H)-Oxazolone Transformations

Oxazolones can exist in different isomeric and tautomeric forms. researchgate.net The initially formed product from the cyclization of an N-acylamino acid is typically the 5(4H)-oxazolone. The 5(2H)-oxazolone is another possible tautomer. The interconversion between these forms is a key aspect of their chemistry.

The tautomeric equilibrium between different forms of heterocyclic compounds can be influenced by factors such as the solvent and the electronic nature of the substituents. researchgate.netacs.orgresearchgate.net For 2,2-bis(trifluoromethyl)-oxazolones, the strong electron-withdrawing nature of the two trifluoromethyl groups at the 2-position would significantly influence the electron distribution within the ring and the acidity of the proton at the 4-position of the 5(4H)-isomer.

While direct studies on the isomerization of 2,2-bis(trifluoromethyl)-5(4H)-oxazolone to the 5(2H)-form are not explicitly available, theoretical studies on similar systems, such as 2-amino-2-oxazoline, have been conducted using Density Functional Theory (DFT) to evaluate the relative stabilities of different tautomers. researchgate.net Such studies indicate that the amino tautomer is generally more stable than the imino tautomer in the gas phase, but solvation can shift the equilibrium. researchgate.net It is conceivable that the 5(4H)-oxazolone, which is a cyclic N-acyl imine, could undergo tautomerization to the more stable 5(2H)-oxazolone, which contains an enol-like C=C-O moiety. This transformation would likely be catalyzed by acids or bases. Further experimental and computational studies are needed to fully elucidate the dynamics of this isomerization process for 2,2-bis(trifluoromethyl)-substituted oxazolones.

| Isomer/Tautomer | Key Structural Feature | Potential Stability Factors |

|---|---|---|

| 5(4H)-Oxazolone | C=N bond within the ring | Kinetic product of cyclization |

| 5(2H)-Oxazolone | C=C bond within the ring | Potential for enhanced thermodynamic stability due to conjugation and aromaticity |

Green Chemistry Approaches and Sustainable Synthesis Innovations for Perfluorinated Oxazolones

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into green chemistry, focusing on the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances. For the synthesis of specialized compounds like 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- and its perfluorinated analogues, these principles are particularly critical due to the often harsh conditions and hazardous reagents traditionally employed in fluorination chemistry. Innovations in this area are centered on alternative energy sources, novel catalytic systems, and the implementation of atom-economical reaction designs.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

A significant advancement in sustainable synthesis is the use of alternative energy sources to drive chemical reactions more efficiently than conventional heating methods. Microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering benefits such as dramatic reductions in reaction times, improved product yields, and enhanced purity. unito.itmdpi.com

Microwave-Assisted Synthesis: Microwave heating accelerates reactions by directly and efficiently coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. unito.it This technique has been successfully applied to the synthesis of various oxazolone derivatives. biointerfaceresearch.com For instance, a solvent-free approach for synthesizing 2-phenyl-5(4H)-oxazolones from aldehydes and hippuric acid has been developed using microwave irradiation in the presence of palladium(II) acetate. biointerfaceresearch.com Another method involves irradiating hippuric acid and an aryl aldehyde in acetic anhydride under microwave conditions for just 4-5 minutes, resulting in good yields without the need for a catalyst. biointerfaceresearch.comrsc.org The application of microwave-assisted techniques is also viable for fluorinated compounds, as demonstrated in the living cationic ring-opening polymerization of fluorinated 2-phenyl-2-oxazolines, which proceeds efficiently under microwave heating. nih.gov These examples strongly suggest the potential for developing rapid and efficient microwave-based protocols for the synthesis of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-, potentially reducing energy consumption and reaction times significantly.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized high-pressure and high-temperature microenvironments that accelerate chemical reactions. unito.itnih.gov This energy-efficient method has been employed for the eco-compatible, four-component synthesis of novel bis-oxazolones, achieving good yields within minutes. crpsonline.com Similarly, the synthesis of isoxazolines, which are structurally related to oxazolones, has been achieved in aqueous media under ultrasonic irradiation, highlighting the method's compatibility with green solvents. nih.gov The combination of microwave and ultrasound has also been explored, showing synergistic effects that enhance mass transfer and reaction rates, offering a powerful green technique for chemical transformations. unito.it

The table below summarizes and compares conventional and green synthesis methods for oxazolone analogues, illustrating the advantages of alternative energy sources.

| Method | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Conventional Heating | Acetic Anhydride | 2 hours | ~70-80% | crpsonline.com |

| Microwave | Microwave (2450 MHz) | Acetic Anhydride (Solvent-free catalyst) | 4-5 minutes | 70-75% | biointerfaceresearch.comrsc.org |

| Ultrasound | Ultrasound | Not specified | Minutes | Good | crpsonline.com |

This table is generated based on data for analogous oxazolone compounds to illustrate the comparative advantages of green chemistry approaches.

Catalytic Systems and One-Pot Reactions

Another cornerstone of green synthesis is the use of catalysts to improve reaction efficiency and reduce waste, alongside the design of one-pot reactions that minimize intermediate isolation steps, thus saving solvents and energy.

Advanced Catalysis: The development of efficient and reusable catalysts is a key goal. For oxazolone synthesis, various catalysts have been explored under green conditions. For example, dodecatungstophosphoric acid and samarium have been used for the solvent-free synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. crpsonline.comsphinxsai.com Metal-free catalytic systems are also gaining prominence. A catalytic, metal-free oxidative fluorination process has been reported for synthesizing 5-fluoro-2-oxazolines, which proceeds rapidly under mild conditions. nih.gov Such catalytic approaches, particularly those that avoid heavy metals and operate under mild conditions, are highly desirable for the sustainable production of perfluorinated oxazolones.

The following table outlines different catalytic and one-pot approaches for the synthesis of oxazolines and related fluorinated compounds.

| Approach | Key Features | Target Compound Class | Green Advantages | Reference |

| Catalytic Dehydrative Cyclization | TfOH-promoted | 2-Oxazolines | Generates only water as a byproduct | mdpi.com |

| Metal-Free Catalytic Fluorination | Hypervalent iodine catalyst | 5-Fluoro-2-oxazolines | Metal-free, mild conditions, rapid reaction | nih.gov |

| One-Pot Cycloaddition | In situ generation of nitrile oxide | 3-Trifluoromethyl-2-isoxazolines | Avoids isolation of reactive intermediates | nih.gov |

| One-Pot Perfluoroarylation | Nucleophilic substitution and esterification | Perfluoroaryl amino acid esters | Combines multiple steps, good scope | nih.gov |

This table showcases innovative and sustainable synthetic strategies for related heterocyclic compounds, indicating potential pathways for the green synthesis of perfluorinated oxazolones.

By integrating these green chemistry approaches—such as leveraging alternative energy sources like microwaves and ultrasound, employing efficient and recyclable catalysts, and designing elegant one-pot syntheses—the environmental footprint associated with the production of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- and its analogues can be substantially reduced.

Elucidation of Reactivity and Mechanistic Pathways of 5 2h Oxazolone, 2,2 Bis Trifluoromethyl

Ring-Opening Reactions and Subsequent Transformations

The strained five-membered ring of the oxazolone (B7731731) is susceptible to cleavage under various conditions. The gem-bis(trifluoromethyl) groups play a crucial role in activating the C-5 carbonyl group, rendering it highly susceptible to nucleophilic attack and facilitating ring-opening processes that lead to a variety of functionalized acyclic products.

The most characteristic reaction of 5(2H)-oxazolones is their ring-opening by nucleophiles. biointerfaceresearch.com The reaction is initiated by the attack of a nucleophile on the highly electrophilic C-5 carbonyl carbon. This process is often irreversible due to the thermodynamic stability of the resulting amide products. researchgate.net For 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-, the inductive effect of the two CF3 groups significantly polarizes the C=O bond, making it an exceptionally reactive center for nucleophilic addition.

The reaction with primary and secondary amines, for instance, leads to the formation of N-acyl-α,α-bis(trifluoromethyl)glycine amides. researchgate.netresearchgate.net Similarly, the reaction with amino acids results in the formation of dipeptide derivatives. biointerfaceresearch.com The general mechanism involves the initial addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the cleavage of the endocyclic C-O bond to open the ring.

The table below summarizes the expected products from the reaction of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- with various nucleophiles.

| Nucleophile (Nu-H) | Reagent Class | Expected Ring-Opened Product |

| R-NH2 | Primary Amine | N-(1-(alkylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)acetamide derivative |

| R2-NH | Secondary Amine | N-(1-(dialkylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)acetamide derivative |

| H2N-CHR-COOH | Amino Acid | Dipeptide derivative |

| R-OH | Alcohol | N-acyl-α,α-bis(trifluoromethyl)glycine ester |

| H2O | Water | N-acyl-α,α-bis(trifluoromethyl)glycine |

In the presence of water (hydrolysis) or alcohols (alcoholysis), the oxazolone ring undergoes cleavage of the acyl-oxygen bond. biointerfaceresearch.com The mechanism is analogous to the general nucleophilic ring-opening pathway. Water or an alcohol molecule acts as the nucleophile, attacking the C-5 carbonyl. This reaction leads to the formation of an N-acyl-α,α-bis(trifluoromethyl)glycine in the case of hydrolysis, or the corresponding ester in the case of alcoholysis. researchgate.net The reaction is often catalyzed by acid or base. The high electrophilicity conferred by the CF3 groups facilitates this cleavage even under neutral or mild conditions.

Beyond nucleophilic pathways, the oxazolone ring can be opened using thermal or photochemical energy. A significant pathway for related oxazolones involves the elimination of carbon dioxide to generate a highly reactive intermediate known as a nitrilium ylide. acs.org This transformation is a key step that converts the oxazolone into a 1,3-dipole, which is a valuable species for cycloaddition reactions.

While specific studies on the 2,2-bis(trifluoromethyl) derivative are not widely reported, the photochemistry of the analogous 2,2-bis(trifluoromethyl)-3(2H)-furanone shows that such fluorinated heterocycles are highly reactive under light-induced conditions. researchgate.net It is proposed that 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- can undergo a similar cheletropic extrusion of CO2 upon heating or irradiation, yielding a bis(trifluoromethyl) substituted nitrilium ylide. This ylide is a transient species that can be trapped in situ by various reagents, most notably dipolarophiles.

Cycloaddition Chemistry of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-

The ability of the oxazolone to participate in cycloaddition reactions, either as a precursor to a 1,3-dipole or directly as a dienophile, provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles.

The most prominent cycloaddition pathway for this oxazolone involves its function as a precursor to a nitrilium ylide. As established, thermal or photochemical ring-opening generates a nitrilium ylide, which is an archetypal 1,3-dipole. acs.orgwikipedia.org This intermediate can readily undergo [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) with a wide range of dipolarophiles. nih.gov

The reaction involves the in situ generation of the bis(trifluoromethyl)nitrilium ylide, which then reacts with an unsaturated species (the dipolarophile), such as an alkene or alkyne, to form a five-membered heterocyclic ring. nih.gov The presence of the two trifluoromethyl groups on the ylide intermediate is expected to significantly influence the reactivity and regioselectivity of the cycloaddition process. This method provides a direct route to highly functionalized pyrroline (B1223166) or pyrrole (B145914) derivatives bearing a gem-bis(trifluoromethyl) substituent.

The table below illustrates the potential [3+2] cycloaddition products.

| Dipolarophile | Class | Resulting Heterocyclic Product |

| Alkene (R-CH=CH-R') | Olefin | 3,3-bis(trifluoromethyl)pyrrolidine derivative |

| Alkyne (R-C≡C-R') | Acetylene | 3,3-bis(trifluoromethyl)pyrrole derivative (after oxidation) |

| Aldehyde (R-CHO) | Carbonyl | 4,4-bis(trifluoromethyl)oxazolidine derivative |

| Imine (R-CH=NR') | Imine | 4,4-bis(trifluoromethyl)imidazolidine derivative |

In addition to acting as a 1,3-dipole precursor, the oxazolone ring itself can participate directly in cycloaddition reactions. Specifically, the C4=N3 double bond within the oxazolone can function as a dienophile in [4+2] cycloaddition or Diels-Alder reactions. rsc.org This reactivity has been demonstrated for other N-substituted oxazolones.

In this scenario, 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- would react with a 1,3-diene. The electron-withdrawing nature of the adjacent carbonyl group and the gem-bis(trifluoromethyl) moiety at C2 would activate the C=N bond, enhancing its dienophilic character and facilitating the reaction. The resulting product would be a bicyclic adduct containing a highly functionalized, bridged heterocyclic framework. This pathway offers a route to complex nitrogen-containing polycyclic systems.

| Diene | Class | Expected Diels-Alder Adduct |

| 1,3-Butadiene | Simple Diene | Bicyclic oxazino derivative |

| Cyclopentadiene | Cyclic Diene | Bridged polycyclic adduct |

| Danishefsky's diene | Activated Diene | Functionalized bicyclic adduct |

Stereoselectivity and Regioselectivity in Cycloaddition Pathways

No studies detailing the participation of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- in cycloaddition reactions were found. To address this section, research would be needed to explore its potential as a dienophile or a dipolarophile. Key areas of investigation would include:

[3+2] Cycloadditions: Examining reactions with various 1,3-dipoles (e.g., azides, nitrile oxides) to determine the regiochemical outcome, which would be heavily influenced by the electron-withdrawing nature of the bis(trifluoromethyl) and carbonyl groups.

[4+2] Diels-Alder Reactions: Investigating its reactivity with dienes. The stereoselectivity (endo/exo selectivity) and regioselectivity of such reactions would provide insight into the steric and electronic influence of the C-2 substituents.

[2+2] Cycloadditions: Exploring photochemical or thermal reactions with alkenes to form cyclobutane (B1203170) derivatives.

Without experimental or computational data, any discussion on the stereochemical and regiochemical outcomes of these potential pathways would be purely speculative.

Transformations Involving the Bis(trifluoromethyl) Moiety

While the bis(trifluoromethyl) moiety is expected to dominate the chemical properties of the molecule, no specific transformations involving this group on the oxazolone ring have been reported.

Role of Trifluoromethyl Groups in Electronic and Steric Effects on Reactivity

Generally, geminal bis(trifluoromethyl) groups exert powerful effects on a molecule. nih.govnih.govrsc.org Applying these principles to the oxazolone ring suggests:

Electronic Effects: The two CF3 groups are potent electron-withdrawing substituents. researchgate.net This would significantly increase the electrophilicity of the adjacent C-2 carbon and the C-5 carbonyl carbon. This heightened electrophilicity should make the oxazolone ring highly susceptible to nucleophilic attack and potential ring-opening reactions. researchgate.net

Steric Effects: The bulky nature of the two trifluoromethyl groups would create significant steric hindrance around the C-2 position. nih.gov This steric congestion would likely direct incoming nucleophiles to attack other positions, primarily the C-5 carbonyl, and could influence the stereochemical outcome of reactions at the C-4 position.

A comparative table of expected effects is presented below, though it is based on general principles rather than specific studies on this compound.

| Feature | Expected Electronic Effect | Expected Steric Effect |

| C-2 Carbon | Highly electron-deficient; activated toward specific reactions. | Highly hindered, limiting direct nucleophilic attack. |

| C-5 Carbonyl | Electrophilicity enhanced by inductive withdrawal through the ring. | Less sterically hindered than C-2, likely primary site for nucleophilic attack. |

| C-4 Position | Acidity of C-4 protons significantly increased. | May influence approach of reactants for substitution or cycloaddition. |

| Overall Stability | Ring destabilized towards nucleophilic ring opening. | May provide kinetic stability by shielding parts of the ring. |

This table is a theoretical projection based on established chemical principles.

Reactions at Specific Ring Positions (e.g., C-4, C-2) and Substituent Effects

There is no specific data on the reactivity of the C-4 or C-2 positions of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-.

Reactions at C-2: The C-2 position is a quaternary carbon bearing two highly stable trifluoromethyl groups. It is expected to be exceptionally unreactive towards most substitution reactions due to both steric hindrance and the strength of the C-CF3 bonds.

Reactions at C-4: For standard 2-alkyl/aryl-5(4H)-oxazolones, the C-4 position is a key reactive site, known for undergoing condensation reactions (e.g., Erlenmeyer-Plöchl reaction) to form 4-alkylidene or 4-arylidene derivatives. researchgate.net For the target molecule, the powerful inductive effect of the C-2 bis(trifluoromethyl) groups would render the protons at the C-4 position highly acidic and thus easily removed. This would facilitate the formation of an enolate, making C-4 a probable site for:

Alkylation and Acylation: Reaction with electrophiles after deprotonation.

Condensation: Reaction with aldehydes and ketones.

Halogenation: Electrophilic halogenation at this position.

The specific outcomes and the influence of various substituents on these potential reactions remain uninvestigated.

Computational and Experimental Mechanistic Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of chemical reactions at the molecular level. For oxazolone (B7731731) derivatives, DFT studies provide profound insights into their electronic structure and the energetic landscapes of their reactions. researchgate.netnih.govsemanticscholar.org Computational studies on various oxazol-5-one derivatives are often performed using the B3LYP functional with basis sets such as 6-311G(d,p) to optimize molecular geometries and calculate vibrational frequencies and chemical shifts. researchgate.netnih.gov

These theoretical approaches allow for the simulation of molecular properties and reaction dynamics that can be difficult to observe experimentally. The calculated results, such as optimized geometries, often show good agreement with experimental data from techniques like single-crystal X-ray diffraction, validating the computational models used. nih.govsemanticscholar.org

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and analyzing these transient structures. For reactions involving trifluoromethylated heterocycles, transition state analysis helps to rationalize the observed selectivity and reaction rates. researchgate.netmdpi.com For instance, in the reaction of CF3-ynones with sodium azide, DFT modeling was used to map the reaction pathway, identifying the rate-limiting energy barrier and explaining the formation of different products under acidic or neutral conditions. mdpi.com

The energy profile of a reaction, which charts the energy of the system as it progresses from reactants to products through transition states, can be meticulously calculated. These profiles reveal the activation energies required for a reaction to proceed and the thermodynamic stability of intermediates and products. In a study on the [3 + 2] cycloaddition reactions between nitrones and perfluoroalkenes, DFT calculations were employed to explore the potential for zwitterionic intermediates. The study found that despite the polar nature of the reactants, the reaction proceeds via a one-step, concerted mechanism, with all attempts to locate a stable zwitterionic intermediate being unsuccessful. nih.gov This highlights the power of DFT in distinguishing between different possible mechanistic pathways.

Table 1: Illustrative Reaction Energy Data from DFT Studies on a Related Trifluoromethylated System

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Ynone + Solvated NaN₃ | 0.0 |

| Pre-complex | A | -13.2 |

| Transition State | TS-AB | -5.7 |

| Intermediate (Allene) | B | -14.1 |

| Transition State | TS-BC | -1.5 |

| Product (Triazolate) | C | -78.2 |

| Data derived from a DFT study on the reaction of CF₃-ynones with NaN₃, illustrating the calculation of a reaction energy profile. mdpi.com |

Molecular Orbital Analysis and Electronic Structure Impact on Reactivity

The electronic structure of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- is significantly influenced by the two strongly electron-withdrawing trifluoromethyl groups. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a framework for understanding this influence. stuba.sk The energies of these frontier orbitals are key determinants of a molecule's reactivity.

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. A large HOMO-LUMO energy gap generally implies high stability and low reactivity. mdpi.com For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a related compound with two CF₃ groups, DFT calculations showed a high HOMO-LUMO gap of 5.54 eV, suggesting low reactivity. mdpi.com The LUMO in such molecules is often located over the trifluoromethyl-substituted ring, indicating that this is the most likely site for nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. researchgate.netmdpi.com For amide compounds, an electron-rich region (colored red) is typically found around the carbonyl oxygen, while an electron-deficient region (colored blue) is located around the amide nitrogen, which aligns with known resonance contributions. mdpi.com For 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-, the CF₃ groups would create a significant electron-deficient region on the adjacent carbon atom (C2), making it a prime target for nucleophiles.

Table 2: Frontier Molecular Orbital Energies for a Related bis(Trifluoromethyl) Compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.38 | Indicates difficulty of electron donation |

| LUMO | -1.84 | Localized over the 3,5-bis(trifluoromethyl)phenyl moiety |

| Energy Gap (ΔE) | 5.54 | Suggests high stability and low reactivity |

| Data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide calculated at the B3LYP/6–311+G(d,p) level. mdpi.com |

Experimental Kinetic and Thermodynamic Studies

While computational studies provide a theoretical framework, experimental investigations are essential to validate these models and provide real-world data. Kinetic studies measure the rate of a reaction, providing information about the reaction mechanism and the factors that influence it. For oxazolones, dynamic kinetic resolution (DKR) is a well-studied process where the facile epimerization of the α-proton allows for the conversion of a racemate into a single enantiomer of a product. acs.org This process relies on a chiral catalyst that reacts preferentially with one enantiomer of the oxazolone. The kinetics of such reactions are governed by the difference in the diastereomeric transition state energies. acs.org

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, determining the position of equilibrium. The equilibrium between different chemical species can be significantly affected by the presence of fluorine atoms. For example, studies on the equilibrium of CF₃OOCF₃ with CF₃OF and COF₂ have determined the standard enthalpy and entropy for this system, providing valuable thermodynamic data. dtic.mil Such studies help in understanding the stability of fluorinated compounds and the driving forces behind their reactions. dtic.mil

Identification and Characterization of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism. Trifluoromethylation reactions, for instance, can proceed through various intermediates, including the trifluoromethyl radical (CF₃•) or the trifluoromethyl cation (CF₃⁺). nih.govresearchgate.net

Recent studies on Bi-catalyzed C–H trifluoromethylation have used spectroscopic and computational methods to identify a light-induced homolysis of a Bi–O bond, which generates a CF₃ radical. acs.org The formation of this radical was confirmed by trapping it with TEMPO. acs.org In other systems, carbocations serve as key intermediates. The study of their rearrangements and subsequent reactions provides deep mechanistic insights. beilstein-journals.org For cycloaddition reactions involving the 2,2-bis(trifluoromethyl)oxazolone, it is plausible that intermediates such as zwitterions could be formed, although DFT studies on similar systems suggest a concerted mechanism may be favored. nih.gov

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can follow the label's position in the products, providing unambiguous evidence for a proposed mechanism. wikipedia.orgnih.gov

Strategic Applications in Organic Synthesis

5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- as a Versatile Synthetic Building Block

The intrinsic reactivity of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- makes it a valuable and versatile building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the carbonyl group and acidifies the protons at the C-4 position, rendering the molecule susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This inherent reactivity allows for its incorporation into a wide array of molecular frameworks, serving as a linchpin for the introduction of the gem-bis(trifluoromethyl) motif.

The oxazolone (B7731731) ring itself can act as a precursor to various functionalities. For instance, its tautomeric form, the Δ²-oxazolium 5-oxide (also known as a münchnone), is a reactive 1,3-dipole. This mesoionic intermediate can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. This reactivity provides a powerful tool for the synthesis of complex nitrogen-containing structures from relatively simple starting materials.

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocyclic Systems

A significant application of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- lies in its role as a precursor for the synthesis of a diverse range of novel nitrogen-containing heterocyclic systems. The ability of the oxazolone ring to undergo ring-opening and subsequent cyclization reactions, often through cycloaddition pathways, provides access to a variety of heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Pyrrole (B145914) and Pyrrolidine Derivatives

The synthesis of highly substituted pyrrole derivatives can be achieved using oxazolone precursors. A proposed mechanism involves the in-situ formation of the corresponding Δ²-oxazolium 5-oxide, which then undergoes a regioselective [3+2] cycloaddition with a suitable dipolarophile, such as 2-bromo-3,3,3-trifluoropropene. thieme-connect.com This cycloaddition leads to a bridged intermediate which, upon loss of carbon dioxide and hydrogen bromide, yields the trifluoromethylated pyrrole. thieme-connect.com While this specific example utilizes a different oxazolone, it establishes a plausible and powerful strategy for the synthesis of trifluoromethyl-substituted pyrroles that could be applicable to 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-.

Similarly, the synthesis of trifluoromethyl-substituted pyrrolidines can be envisaged through the [3+2] cycloaddition of azomethine ylides with the exocyclic double bond of a 4-alkylidene-5(2H)-oxazolone. This approach would lead to the formation of spiro-pyrrolidinyl-oxazolone frameworks, which are valuable scaffolds in drug discovery.

Triazole and Imidazolone (B8795221) Scaffolds

The construction of trifluoromethyl-substituted triazole rings can be approached through the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. nih.gov Although not directly involving the specified oxazolone, this highlights a relevant synthetic strategy for incorporating the trifluoromethyl group into a triazole ring. The reaction of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- with azide-containing reagents could potentially offer a direct route to triazole derivatives, leveraging the reactivity of the oxazolone ring.

Imidazolones are another class of heterocycles that can be synthesized from oxazolone precursors. The reaction of a 4-arylidene-2-substituted-5(4H)-oxazolone with amines can lead to the formation of imidazolone derivatives. This transformation typically involves the ring-opening of the oxazolone by the amine followed by an intramolecular cyclization.

Other Heterocyclic Annulation Strategies

The versatility of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- extends to other heterocyclic annulation strategies. Its ability to act as a synthon in various cycloaddition reactions opens up possibilities for the synthesis of a wide range of fused and spirocyclic heterocyclic systems. For instance, its reaction with various 1,3-dipoles or dienes could lead to the formation of novel and complex heterocyclic frameworks containing the gem-bis(trifluoromethyl) moiety.

Role in the Synthesis of Fluorinated Organic Molecules and Chiral Compounds

The presence of two trifluoromethyl groups makes 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- an ideal precursor for the synthesis of a variety of fluorinated organic molecules. The trifluoromethyl group is a key substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. By using this oxazolone as a building block, the gem-bis(trifluoromethyl) unit can be strategically introduced into target molecules.

Furthermore, the C-4 position of the oxazolone ring is a prochiral center, which allows for its use in the synthesis of chiral compounds. Asymmetric transformations involving this position can lead to the formation of enantiomerically enriched products. For example, the enantioselective synthesis of fluorinated non-natural amino acids can be achieved through the polyfluoroarylation of oxazolone enolates. nih.gov This approach provides a direct route to chiral amino acid derivatives with high fluorine content.

Utility in Amino Acid and Peptide Chemistry (as precursors or racemization studies)

Oxazolones have long been recognized for their importance in amino acid and peptide chemistry. They are key intermediates in the synthesis of non-natural amino acids and can be used to introduce specific functionalities into peptide backbones. nih.gov The use of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- as a precursor allows for the synthesis of novel fluorinated amino acids, which can be incorporated into peptides to study their conformational properties and biological activities.

Generation of Reactive Intermediates for Complex Molecular Architectures

The strategic placement of two trifluoromethyl groups at the C2 position of the 5(2H)-oxazolone ring system significantly influences its chemical reactivity, rendering it a valuable precursor for the generation of highly reactive intermediates. These transient species are pivotal in the construction of complex molecular architectures, particularly fluorine-containing heterocyclic compounds. The strong electron-withdrawing nature of the two CF3 groups enhances the lability of the oxazolone ring, facilitating its cleavage under thermal or photolytic conditions to produce synthetically useful intermediates.

One of the primary reactive intermediates generated from 2,2-bis(trifluoromethyl)-5(2H)-oxazolones are trifluoromethyl-substituted nitrile ylides. Nitrile ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a wide array of dipolarophiles. This reactivity provides a powerful tool for the diastereoselective and regioselective synthesis of five-membered nitrogen-containing heterocycles.

The generation of these nitrile ylides can be initiated through photolysis. For instance, the photochemical ring opening of strained 2H-azirines is a known route to nitrile ylides, which then undergo [3+2]-cycloaddition with 1,3-dipolarophiles. researchgate.netnih.gov While direct photolysis studies on 2,2-bis(trifluoromethyl)-5(2H)-oxazolone are not extensively detailed in the available literature, the general principle of photochemical activation of related heterocyclic systems to yield reactive intermediates is well-established. researchgate.netnih.gov

Similarly, thermolysis of related oxazolone systems can lead to the formation of nitrile ylides. For example, the thermolysis of 3,3-bis(trifluoromethyl)-2,2,2-trimethoxy-2,2-dihydro-1,4,2-oxazaphosphol-4-enes results in a cycloreversion reaction to form trifluoromethyl-substituted nitrile ylides. researchgate.net These intermediates can then be trapped by various dipolarophiles, leading to the formation of complex heterocyclic structures.

The application of these reactive intermediates is particularly significant in the synthesis of molecules with potential biological activity. The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. Therefore, the use of 2,2-bis(trifluoromethyl)-5(2H)-oxazolone as a source of trifluoromethylated building blocks is of considerable interest.

The following table summarizes the types of reactive intermediates that can be conceptually generated from 2,2-bis(trifluoromethyl)-5(2H)-oxazolone and their potential applications in the synthesis of complex molecules.

| Reactive Intermediate | Generation Method (Postulated) | Subsequent Reaction Type | Resulting Molecular Architecture |

| Trifluoromethyl-substituted Nitrile Ylide | Photolysis, Thermolysis | [3+2] Cycloaddition | Five-membered N-heterocycles (e.g., pyrazoles, imidazoles) |

| Bis(trifluoromethyl)ketene | Thermolysis (via CO extrusion) | [2+2] Cycloaddition, Nucleophilic Addition | Substituted ß-lactams, Esters, Amides |

Detailed research findings on the specific reactivity of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- are limited in publicly accessible literature. However, based on the known reactivity of similar fluorinated heterocycles and general principles of organic chemistry, its potential as a precursor for valuable reactive intermediates in the synthesis of complex, fluorinated molecules is significant. Further research in this area would be beneficial to fully exploit the synthetic potential of this compound.

Advanced Spectroscopic and Structural Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For derivatives of 5(2H)-oxazolone, NMR provides unambiguous evidence for the connectivity of atoms and their spatial relationships.

While the parent compound "5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-" has a limited number of protons, its derivatives, particularly those substituted at the 4-position, are readily analyzed. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment, allowing for detailed structural assignment. For instance, the protons and carbons of the oxazolone (B7731731) ring and adjacent groups can be precisely mapped.

Hypothetical ¹H and ¹³C NMR Data for a 4-Substituted Derivative

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | CH₂ (at C4) | ~4.0 - 4.5 | Signal for the methylene (B1212753) protons on the oxazolone ring. |

| ¹³C | C=O (C5) | ~170 - 180 | Characteristic carbonyl carbon signal. |

| ¹³C | C=N (C2) | ~155 - 165 | Imine carbon deshielded by nitrogen and two CF₃ groups. |

| ¹³C | CH₂ (C4) | ~60 - 70 | Methylene carbon signal. |

| ¹³C | CF₃ | ~115 - 125 (quartet) | Carbon of the trifluoromethyl group, split by three fluorine atoms. |

For more complex derivatives, multi-dimensional NMR techniques are indispensable for unambiguous signal assignment.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to identify protons that are on adjacent carbon atoms by observing cross-peaks between their signals researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is fundamental for assigning carbon signals based on previously identified proton resonances researchgate.netsfu.ca.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded, such as identifying the carbons adjacent to a CH₂ group or linking substituents to the oxazolone core researchgate.netsfu.ca.

Given the presence of two trifluoromethyl (CF₃) groups, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential characterization tool. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR analysis biophysics.org.

The ¹⁹F NMR spectrum provides direct information about the electronic environment of the fluorine atoms. For "5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-", a single signal would be expected for the six equivalent fluorine atoms of the two CF₃ groups at the C2 position. The chemical shift of this signal is indicative of the strong electron-withdrawing nature of the oxazolone ring system nih.govnih.gov. Any structural changes or interactions involving the CF₃ groups would lead to shifts in this resonance, making ¹⁹F NMR a sensitive probe for studying molecular interactions and conformational changes biophysics.orgmdpi.com.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula of "5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-". This is a critical step in confirming the identity of a newly synthesized compound nih.govmdpi.com.

Electron impact mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. The fragmentation pathways of heterocyclic compounds often involve the successive loss of small, stable functional groups and the decomposition of the ring systems sapub.orgnih.gov.

Expected Fragmentation Pattern for 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-

| Fragment Ion | Proposed Structure | Formation Pathway |

|---|---|---|

| [M - F]⁺ | Loss of a fluorine atom | Initial fragmentation from a CF₃ group. |

| [M - CF₃]⁺ | Loss of a trifluoromethyl radical | Cleavage of a C-C bond. |

| [M - CO]⁺ | Loss of carbon monoxide | Decarbonylation of the oxazolone ring. |

| [CF₃]⁺ | Trifluoromethyl cation | Fragment corresponding to the substituent. |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide direct evidence for the presence of specific functional groups.

For "5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-", IR spectroscopy is particularly useful for identifying the key structural motifs. The analysis of oxazolone derivatives by IR spectroscopy consistently shows characteristic absorption bands that confirm the integrity of the ring structure researchgate.net.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Carbonyl stretch | 1800 - 1830 | researchgate.net |

| C=N | Imine stretch | 1650 - 1680 | researchgate.net |

| C-O-C | Asymmetric stretch | 1250 - 1300 | researchgate.net |

| C-F | Stretch (in CF₃) | 1100 - 1200 | nsf.govnih.gov |

Raman spectroscopy can provide complementary information, especially for vibrations that are weak or absent in the IR spectrum, such as symmetric stretches of non-polar bonds.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Preferences

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation nih.gov.

For "5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-", an X-ray crystal structure would:

Confirm the planarity of the oxazolone ring.

Provide precise measurements of the C-F bond lengths and F-C-F bond angles within the trifluoromethyl groups mdpi.com.

Elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds or weaker interactions involving the fluorine and oxygen atoms nih.govnih.gov.

This detailed structural information is invaluable for understanding the physical properties of the compound and for designing future molecules with specific desired geometries.

Synthesis and Reactivity of Derivatives and Analogues

Systematic Modification of the Oxazolone (B7731731) Ring and Substituents

The modification of the 2,2-bis(trifluoromethyl)-5(2H)-oxazolone scaffold can be systematically approached by targeting different positions of the heterocyclic ring and by introducing a variety of substituents. These modifications are crucial for fine-tuning the chemical and physical properties of the resulting molecules.

A primary method for the synthesis of the core structure involves the condensation of α-amino acids with hexafluoroacetone (B58046). This reaction provides a direct route to 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, the saturated analogues, which can potentially be converted to the desired unsaturated 5(2H)-oxazolones through subsequent oxidation or elimination reactions.

Further derivatization often focuses on the C4 position of the oxazolone ring. The introduction of substituents at this position can be achieved through various synthetic strategies, including the use of substituted α-amino acids in the initial condensation step. For instance, starting with α-amino acids bearing alkyl, aryl, or functionalized side chains would lead to 4-substituted-2,2-bis(trifluoromethyl)oxazol-5(2H)-ones.

Another key strategy for modification involves reactions at the C4-methylene group of 4-unsubstituted or 4-alkyl-substituted oxazolones. The acidity of the α-proton at the C4 position allows for deprotonation and subsequent reaction with a wide range of electrophiles. This enables the introduction of various functional groups, leading to a diverse library of derivatives.

The reactivity of the carbonyl group at the C5 position also presents opportunities for modification. Nucleophilic attack at this position can lead to ring-opening reactions, providing access to α-amino acid derivatives with gem-bis(trifluoromethyl) substitution. These reactions are often influenced by the nature of the nucleophile and the reaction conditions.

The general synthetic approach to oxazolones, known as the Erlenmeyer-Plöchl synthesis, involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent. While this method is traditionally used for the synthesis of 4-alkylidene-5(4H)-oxazolones, modifications of this procedure could potentially be adapted for the synthesis of 2,2-bis(trifluoromethyl) analogues, although the high reactivity of hexafluoroacetone would require careful control of reaction conditions.

Structure-Reactivity and Structure-Selectivity Relationships in Derivatized Oxazolones

The presence of the two electron-withdrawing trifluoromethyl groups at the C2 position is the single most important factor governing the reactivity and selectivity of these oxazolone derivatives. This substitution pattern leads to a highly electrophilic carbonyl group at C5 and an activated C4 position.

Influence of C2 Substituents: The gem-bis(trifluoromethyl) groups significantly enhance the electrophilicity of the oxazolone ring. This makes the carbonyl carbon at C5 highly susceptible to nucleophilic attack. The stability of the resulting tetrahedral intermediate is also influenced by these groups. Compared to non-fluorinated oxazolones, the 2,2-bis(trifluoromethyl) derivatives exhibit heightened reactivity towards a wide range of nucleophiles, including alcohols, amines, and thiols.

Influence of C4 Substituents: The nature of the substituent at the C4 position plays a crucial role in directing the reactivity of the molecule.

4-Alkylidene Derivatives: The introduction of an alkylidene group at the C4 position creates a conjugated system, influencing the electronic properties of the entire molecule. These derivatives can participate in various reactions, including cycloadditions and conjugate additions. The stereochemistry of the double bond can also be a key factor in determining the stereochemical outcome of subsequent reactions.

4-Alkyl/Aryl Derivatives: The presence of alkyl or aryl groups at C4 can influence the steric hindrance around the reactive centers of the molecule, thereby affecting the regioselectivity and stereoselectivity of reactions. For example, bulky substituents at C4 may hinder the approach of nucleophiles to the C5 carbonyl group.

Exploration of Polyfunctionalized Oxazolone Derivatives

The synthesis and exploration of polyfunctionalized 2,2-bis(trifluoromethyl)oxazolone derivatives open up avenues for the creation of complex molecular architectures with potentially novel properties and applications. These derivatives are characterized by the presence of multiple reactive sites, allowing for a wide range of chemical transformations.

One approach to polyfunctionalized derivatives involves the use of starting materials that already contain multiple functional groups. For example, the condensation of α-amino acids with functionalized side chains (e.g., containing hydroxyl, carboxyl, or amino groups) with hexafluoroacetone would yield oxazolones with built-in functionalities. These functional groups can then be further manipulated in subsequent synthetic steps.

Another strategy involves the introduction of functional groups onto the pre-formed oxazolone ring. As mentioned earlier, the reactivity of the C4 position can be exploited to introduce a variety of substituents. Furthermore, the exocyclic double bond in 4-alkylidene derivatives provides a handle for further functionalization through reactions such as epoxidation, dihydroxylation, or addition of various reagents across the double bond.

The combination of the highly reactive 2,2-bis(trifluoromethyl)oxazolone core with other reactive moieties can lead to interesting tandem or cascade reactions. For instance, a derivative containing both the oxazolone ring and a diene moiety could undergo intramolecular Diels-Alder reactions to construct complex polycyclic systems.

Future Research Directions and Emerging Paradigms

Integration of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- Chemistry into Automated and Flow Synthesis Platforms

The translation of synthetic procedures for 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- and its derivatives to automated and continuous flow platforms represents a significant area for future development. Flow chemistry offers substantial advantages over traditional batch processing, particularly for handling highly reactive or hazardous reagents and for improving reaction control and scalability. mit.edursc.orgmdpi.com The incorporation of fluoroalkyl groups into molecules can dramatically enhance properties like metabolic stability and bioavailability, making flow synthesis an attractive method for producing these compounds safely and efficiently. mit.edursc.org

Automated flow synthesis can facilitate high-throughput screening of reaction conditions, enabling the rapid optimization of transformations involving the perfluorinated oxazolone (B7731731). unito.it This approach allows for the systematic variation of parameters such as temperature, pressure, residence time, and reagent stoichiometry, accelerating the discovery of novel reactivity and the efficient production of compound libraries. nih.govmit.edunih.gov Furthermore, the precise control offered by microreactors can manage the exothermicity of reactions and allow for the use of gaseous reagents under high pressure, which is often challenging in batch setups. nih.govtib.eu This technology is not only crucial for laboratory-scale discovery but also for seamless scaling to industrial production. mdpi.com

Table 1: Advantages of Flow Chemistry for Perfluorinated Oxazolone Synthesis

| Feature | Benefit in Context of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)- |

|---|---|

| Enhanced Safety | Improved management of potentially exothermic reactions and containment of volatile trifluoromethylated compounds. |

| Precise Reaction Control | Accurate control over temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Scalability | Straightforward transition from laboratory-scale synthesis to pilot and industrial-scale production. |

| High-Throughput Screening | Automation enables rapid optimization of reaction conditions and synthesis of compound libraries for discovery chemistry. unito.it |

| Gas-Liquid Reactions | Facilitates the use of gaseous reagents, expanding the scope of possible chemical transformations. mit.edutib.eu |

Development of Novel Catalytic Systems for Oxazolone Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-. Future research will likely focus on creating highly efficient and stereoselective catalysts for transformations at the C4 position and for ring-opening reactions.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. Cinchona alkaloids and their derivatives have proven effective in promoting enantioselective reactions, such as the isomerization of trifluoromethyl imines and tandem intramolecular additions. nih.govnih.gov Designing new bifunctional organocatalysts that can activate the perfluorinated oxazolone and a reaction partner simultaneously could provide access to a wide range of enantioenriched trifluoromethylated amino acid precursors.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those employing bisoxazoline (BOX) ligands, are highly effective in a variety of asymmetric transformations. researchgate.netnih.gov The development of novel metal-ligand complexes tailored for the unique steric and electronic demands of the 2,2-bis(trifluoromethyl)oxazolone substrate could enable challenging reactions like asymmetric alkylations and arylations. Furthermore, leveraging palladium catalysis could lead to fluorescent organometallic complexes with tunable photophysical properties. nih.govacs.org

Table 2: Potential Catalytic Approaches for 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-

| Catalyst Class | Potential Transformation | Desired Outcome |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric nucleophilic addition to the oxazolone-derived enolate. | Enantioselective synthesis of quaternary α-amino acids. |

| Cinchona Alkaloids | Enantioselective protonation or alkylation at the C4 position. | Access to chiral trifluoromethylated amine precursors. nih.gov |

| Transition Metal-BOX Complexes | Asymmetric C-C and C-N bond-forming reactions. | Highly functionalized, optically active amino acid derivatives. researchgate.netnih.gov |

| Photoredox Catalysis | Radical-mediated functionalization. | Introduction of complex fragments under mild conditions. |

Computational Design of New Reaction Pathways and Compounds

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the reactivity of complex molecules like 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-. researchgate.netdergipark.org.tr By modeling reaction intermediates and transition states, researchers can elucidate complex reaction mechanisms and predict the feasibility of new transformations. researchgate.net

Future efforts will likely involve using DFT to:

Analyze Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the reactivity and kinetic stability of the oxazolone. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.comsemanticscholar.org

Map Molecular Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. This is crucial for predicting how the oxazolone will interact with other reagents. mdpi.comsemanticscholar.org

Design Novel Reaction Pathways: Computational exploration of potential energy surfaces can uncover new, low-energy reaction pathways that might be overlooked experimentally. researchgate.net This can guide the rational design of experiments to achieve unprecedented transformations, such as novel cycloadditions or ring-rearrangement reactions.

Predict Properties of New Compounds: The electronic and structural properties of hypothetical molecules derived from the perfluorinated oxazolone can be calculated before their synthesis, allowing for the in silico design of compounds with desired characteristics for applications in materials or medicinal chemistry.

A theoretical study on the reaction between α,β-unsaturated Fischer carbenes and 2-trifluoromethyloxazolone found that the ionic form of the oxazolone is the reactive species, and the reaction proceeds via a stepwise mechanism rather than a concerted cycloaddition. researchgate.net Such insights are critical for controlling selectivity in complex reactions.

Exploration of Non-Canonical Reactivity Modes for Perfluorinated Oxazolones

Moving beyond established reactivity patterns is key to innovation. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic structure of the oxazolone ring, potentially enabling reactivity modes not observed in non-fluorinated analogues.

Research in this area could explore:

Pericyclic Reactions: The unique electronics of the oxazolone may alter its behavior in cycloaddition or electrocyclization reactions. For instance, solvent-controlled [2+1] versus [3+2] cycloadditions have been observed for other trifluoromethylated compounds, suggesting that reaction conditions could be tuned to favor different cyclic products. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The oxazolone enolate has been shown to be an effective nucleophile in SNAr reactions with perfluoroarenes, providing access to highly fluorinated non-natural amino acids. nih.govrsc.org Exploring a broader scope of electron-deficient aromatic and heteroaromatic partners could yield a diverse array of valuable building blocks.

Radical Chemistry: The C-F bonds and trifluoromethyl groups can participate in radical reactions under photoredox or electrochemical conditions. Investigating these pathways could lead to novel methods for C-C bond formation and the introduction of the bis(trifluoromethyl) moiety into complex scaffolds.

Ring-Rearrangement Cascades: Triggering a ring-opening of the oxazolone could initiate a cascade of reactions, leading to the formation of complex heterocyclic systems in a single synthetic operation. The stability of the trifluoromethyl group would likely guide the rearrangement pathway, offering a predictable route to novel molecular architectures.

By pursuing these future research directions, the scientific community can fully exploit the synthetic utility of 5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-, paving the way for new discoveries in chemistry and related disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.